2-methyl-3,5-dinitro-N-[(E)-(4-nitrophenyl)methylidene]aniline
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Overview
Description
(E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features nitro groups and methyl groups attached to the phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The specific synthetic route might involve:
Starting Materials: 2-METHYL-3,5-DINITROBENZALDEHYDE and 4-NITROANILINE.
Reaction Conditions: The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.
Purification: The product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE depends on its specific application. For instance:
Biological Activity: If it exhibits antimicrobial activity, it might interact with bacterial cell walls or inhibit essential enzymes.
Chemical Reactivity: The nitro groups can act as electron-withdrawing groups, influencing the compound’s reactivity in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-(4-METHYLPHENYL)METHANIMINE
- (E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-(4-CHLOROPHENYL)METHANIMINE
Uniqueness
(E)-N-(2-METHYL-3,5-DINITROPHENYL)-1-(4-NITROPHENYL)METHANIMINE is unique due to the presence of multiple nitro groups, which can significantly affect its electronic properties and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H10N4O6 |
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Molecular Weight |
330.25 g/mol |
IUPAC Name |
N-(2-methyl-3,5-dinitrophenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10N4O6/c1-9-13(6-12(17(21)22)7-14(9)18(23)24)15-8-10-2-4-11(5-3-10)16(19)20/h2-8H,1H3 |
InChI Key |
NSSULSLBESMEON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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